molecular formula C6H6ClNO B1451601 6-Chloro-2-methylpyridin-3-ol CAS No. 218770-02-6

6-Chloro-2-methylpyridin-3-ol

Cat. No.: B1451601
CAS No.: 218770-02-6
M. Wt: 143.57 g/mol
InChI Key: WMUKVIWQEQZDPP-UHFFFAOYSA-N
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Description

“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Material Applications

6-Chloro-2-methylpyridin-3-ol, as a chemical compound, has seen various applications in the field of organic synthesis and material science. Although direct studies on this compound are limited, insights from related pyridine derivatives suggest potential pathways and applications.

One significant application is in the synthesis of complex organic compounds and intermediates for pharmaceuticals and agrochemicals. For example, derivatives of methylpyridine have been utilized in the development of novel compounds with antimicrobial activities. The study by Gangadasu et al. (2009) illustrates this by synthesizing 2-chloro-5-methylpyridine-3-olefin derivatives, which upon photochemical isomerization, showed promising antifungal properties (Gangadasu et al., 2009).

Additionally, the structural and electronic properties of chloro-methylpyridine compounds have been a subject of research, indicating their potential in materials science, especially in the development of novel organometallic complexes with unique photophysical properties. Ionkin et al. (2005) have demonstrated the synthesis of mono-cyclometalated platinum(II) complexes using a derivative of methylpyridine, showcasing applications in electroluminescent devices (Ionkin et al., 2005).

Catalytic and Chemical Transformations

The reactivity of pyridine derivatives also extends to their use as ligands in catalytic processes, which can be crucial for facilitating a variety of chemical transformations. Winter et al. (2011) reviewed the catalytic applications of terpyridines and their transition metal complexes, highlighting their versatility in organometallic catalysis, from polymerization reactions to organic transformations (Winter et al., 2011).

Safety and Efficiency in Chemical Production

Furthermore, the synthesis and purification processes involving chloro-methylpyridines point towards the importance of safety and efficiency in chemical manufacturing. Sang et al. (2020) discussed the use of a circular microreaction method for the synthesis of 3-methylpyridine-N-oxide, an intermediate in producing nicotine insecticides, demonstrating a safer and more efficient approach to handling exothermic reactions in industrial settings (Sang et al., 2020).

Safety and Hazards

The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylpyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves forming a complex that inhibits the enzyme’s activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are critical in determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

6-chloro-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUKVIWQEQZDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of acetic acid 6-chloro-2-methyl-pyridin-3-yl ester (316 mg, 1.7 mmol) and 15% aqueous sodium hydroxide (2.5 mL) was stirred at 0° C. for 15 min and then at room temperature for 1 h. 1 M HCl (12 mL) was added and the mixture was extracted 4 times with ethyl acetate. The ethyl acetate was evaporated to give 6-chloro-2-methyl-pyridin-3-ol (235 mg, 96%) as a white powder. 1H NMR (300 MHz, DMSO-d6) δ 2.26 (s, 3H), 7.09 (d, 1H, J=8.4 Hz), 7.14 (d, 1H, J=8.4 Hz), 10.08 (br s, 1H).
Name
acetic acid 6-chloro-2-methyl-pyridin-3-yl ester
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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